

An In-depth Technical Guide to Ranitidine Impurity D Sodium Salt

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Compound of Interest

Compound Name: *Demethylamino Ranitidine*
Acetamide Sodium

Cat. No.: *B119245*

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Introduction

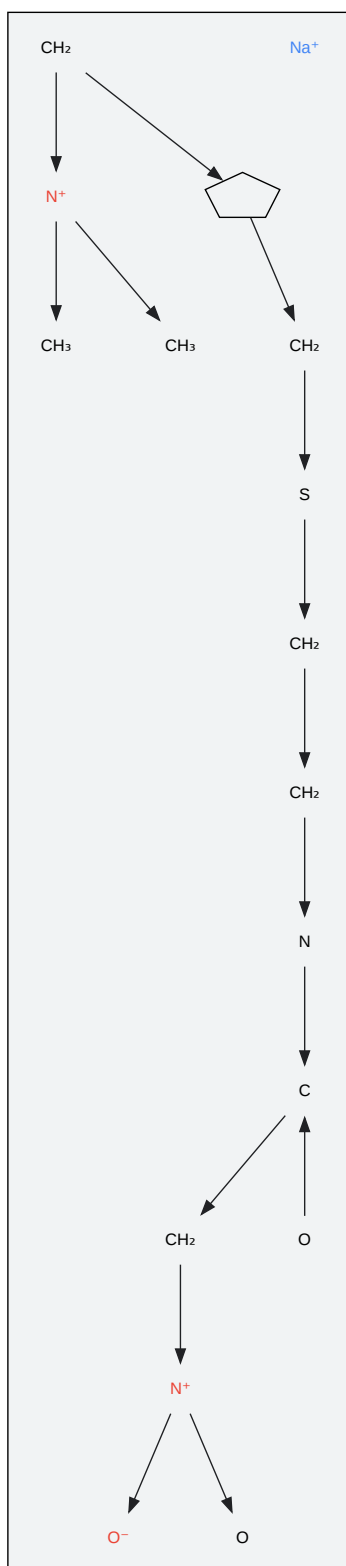
Ranitidine, a histamine H₂-receptor antagonist, has been a widely used medication for the treatment of conditions caused by excess stomach acid. However, the discovery of N-nitrosodimethylamine (NDMA) as a potential contaminant in ranitidine products has led to extensive investigation into its degradation pathways and the formation of various impurities. Among these, Ranitidine Impurity D has been identified as a significant degradation product. This technical guide provides a comprehensive overview of the chemical structure, analytical methodologies, and formation of Ranitidine Impurity D sodium salt, a crucial reference standard for pharmaceutical quality control.

Chemical Structure and Identification

Ranitidine Impurity D is chemically known as N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroacetamide. The sodium salt form is the ionized version of this molecule.

Chemical Structure:

Chemical Structure of Ranitidine Impurity D Sodium Salt

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Caption: Chemical structure of Ranitidine Impurity D sodium salt.

Molecular and Physical Properties

Property	Value	Reference
Chemical Name	N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulfanyl]ethyl]-2-nitroacetamide sodium salt	[1][2][3]
Synonyms	Demethylamino Ranitidine Acetamide Sodium	[2][3]
CAS Number	112251-56-6	[1][2][3]
Molecular Formula	C ₁₂ H ₁₈ N ₃ NaO ₄ S	[1]
Molecular Weight	323.34 g/mol	[1][2]
Appearance	White Powder (Hygroscopic)	[2]
Storage Condition	-20°C, dark	[2]

Structural Identifiers

Identifier	Value	Reference
IUPAC Name	sodium;1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate	[3]
SMILES	<chem>CN(C)CC1=CC=C(CSCCNC(=O)C--INVALID-LINK--[O-])O1.[Na+]</chem>	[3]
InChI	InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8H,5-7,9H2,1-2H3,(H,13,16);/q;+1/p-1	[3]

Formation and Degradation Pathway

Ranitidine Impurity D is known to be formed from the degradation of ranitidine under certain conditions. Studies have shown that Impurity D, along with other impurities, can be formed under acidic or basic conditions.[4] Furthermore, forced degradation studies have revealed that several ranitidine impurities, including Impurity D, can produce N-nitrosodimethylamine (NDMA) upon heating.[5]



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Caption: Simplified degradation pathway of Ranitidine to Impurity D and subsequent NDMA formation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Analysis

A reliable HPLC method is crucial for the detection and quantification of Ranitidine Impurity D in drug substances and products. While a specific method solely for the sodium salt is not detailed in the public literature, methods for ranitidine and its impurities can be adapted. The following is a representative HPLC method based on available data for the analysis of ranitidine and its impurities.[5][6]

Chromatographic Conditions

Parameter	Description
Column	XSelect HSS T3, 4.6 x 100 mm, 3.5 µm
Mobile Phase A	0.02% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	A time-based gradient can be optimized to achieve separation of ranitidine and its impurities.
Flow Rate	1.0 mL/min
Column Temp.	40 °C
Injection Vol.	25.0 µL
Detection	UV at 245 nm
Mass Detection	ESI+ mode, scanning a mass range that includes the m/z of Ranitidine Impurity D for peak confirmation.

Sample Preparation

- Drug Substance: Prepare a solution of the ranitidine drug substance in water at a concentration of 30 mg/mL.[\[4\]](#)
- Drug Product (Tablets): Crush tablets and dissolve the powder in water to achieve a ranitidine concentration of 30 mg/mL. Centrifuge the solution for 30 minutes at 4000 rpm and filter through a 0.2 µm PVDF syringe filter before injection.[\[4\]](#)

System Suitability

Before sample analysis, the chromatographic system should be evaluated for its suitability. This includes assessing parameters such as theoretical plates, tailing factor, and resolution between critical peak pairs to ensure the method's performance.

Spectroscopic Data (Representative)

While specific, detailed spectra for Ranitidine Impurity D sodium salt are not readily available in the public domain, reference standards are available from various suppliers who would provide a Certificate of Analysis with detailed characterization data upon purchase.^{[3][7]} The following represents the type of data that would be expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the furan ring, the dimethylamino group, the ethyl chain, and the nitroacetamide moiety.
- ¹³C-NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, providing confirmation of the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule, such as:

- N-H stretching vibrations
- C-H stretching of the furan ring and alkyl groups
- C=C stretching of the furan ring
- NO₂ stretching of the nitro group
- C=O stretching of the amide group
- C-N and C-S stretching vibrations

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the accurate mass, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern, which is crucial for structural elucidation and identification in complex matrices.

Conclusion

Ranitidine Impurity D sodium salt is a critical reference standard for the pharmaceutical industry, particularly in the quality control of ranitidine-containing products. Its proper identification and quantification are essential to ensure the safety and efficacy of these medicines. This technical guide has provided a detailed overview of its chemical structure, formation, and analytical methodologies. For researchers and drug development professionals, a thorough understanding of this impurity is paramount for developing robust manufacturing processes and stable formulations. It is recommended to obtain a certified reference standard and its accompanying Certificate of Analysis for precise analytical work.

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